molecular formula C15H23N3O2 B11801569 Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate

Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate

Cat. No.: B11801569
M. Wt: 277.36 g/mol
InChI Key: JXGBYKIJKWEVNT-UHFFFAOYSA-N
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Description

Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a piperazine ring substituted with an isopropyl group and a methyl group on the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with 4-isopropylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the piperazine ring.

Scientific Research Applications

Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(4-methylpiperazin-1-yl)nicotinate
  • Methyl 6-(4-ethylpiperazin-1-yl)nicotinate
  • Methyl 6-(4-isopropylpiperazin-1-yl)benzoate

Uniqueness

Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the piperazine ring enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

methyl 4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-11(2)17-5-7-18(8-6-17)14-9-12(3)13(10-16-14)15(19)20-4/h9-11H,5-8H2,1-4H3

InChI Key

JXGBYKIJKWEVNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C(C)C

Origin of Product

United States

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